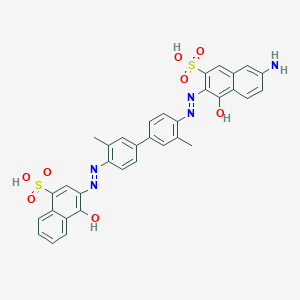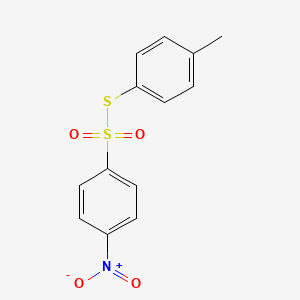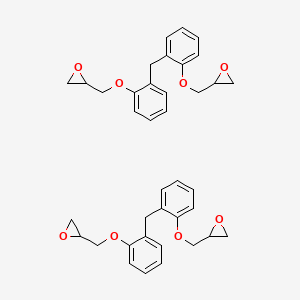
Oxirane, 2,2'-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer, is a complex organic compound known for its unique chemical structure and properties. This compound is part of the epoxy resin family, which is widely used in various industrial applications due to its excellent adhesive properties, chemical resistance, and mechanical strength.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the dimer.
-
Step 1: Formation of Glycidyl Ether
Reactants: Bisphenol F, Epichlorohydrin
Conditions: Basic medium (e.g., NaOH), temperature control
:Reaction: Bisphenol F+Epichlorohydrin→Glycidyl Ether Intermediate
-
Step 2: Dimerization
Reactants: Glycidyl Ether Intermediate
Conditions: Controlled temperature, catalyst (if necessary)
:Reaction: 2×Glycidyl Ether Intermediate→Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous reactors and advanced purification techniques such as distillation and crystallization are often employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the epoxide rings.
Reduction: Reduction reactions can target the aromatic rings or the epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of alcohols or reduced aromatic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of advanced materials, including high-performance polymers and composites. Its reactivity with various nucleophiles makes it a versatile building block for complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential use in drug delivery systems and as bioactive agents. The ability to modify its structure allows for the design of molecules with specific biological activities.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, including as anticancer agents and in the development of medical adhesives and coatings.
Industry
Industrially, this compound is widely used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its excellent mechanical properties and chemical resistance make it ideal for demanding applications.
作用机制
The mechanism of action of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer involves its ability to form strong covalent bonds with various substrates. The epoxide rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is crucial for its adhesive properties and its use in polymerization reactions.
相似化合物的比较
Similar Compounds
- Bisphenol A Diglycidyl Ether (BADGE)
- Bisphenol F Diglycidyl Ether (BFDGE)
- Novolac Epoxy Resins
Comparison
- Bisphenol A Diglycidyl Ether (BADGE) : Similar in structure but derived from bisphenol A. BADGE is widely used in epoxy resins but has different mechanical and thermal properties compared to Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer.
- Bisphenol F Diglycidyl Ether (BFDGE) : Very similar in structure and properties, but BFDGE has slightly different reactivity and is used in different applications.
- Novolac Epoxy Resins : These are based on phenolic novolac resins and have multiple epoxide groups, leading to higher cross-link density and different mechanical properties.
Conclusion
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an essential component in the production of high-performance materials and its potential in scientific research continues to be explored.
属性
CAS 编号 |
91384-79-1 |
|---|---|
分子式 |
C38H40O8 |
分子量 |
624.7 g/mol |
IUPAC 名称 |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/2C19H20O4/c2*1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h2*1-8,16-17H,9-13H2 |
InChI 键 |
UJSHEDMKBWFFJW-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4.C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


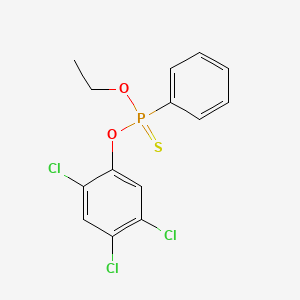
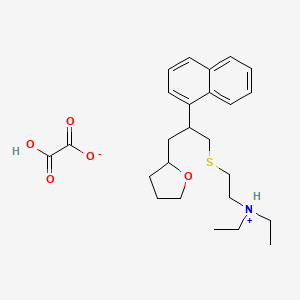


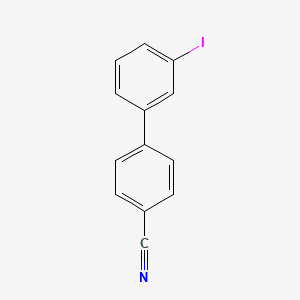

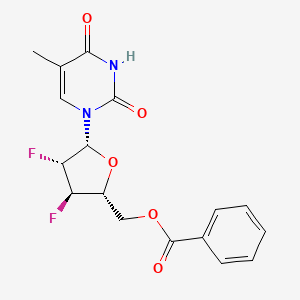
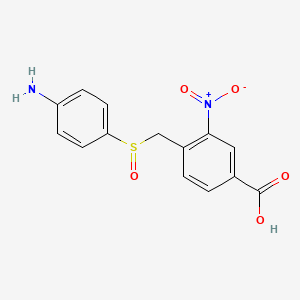
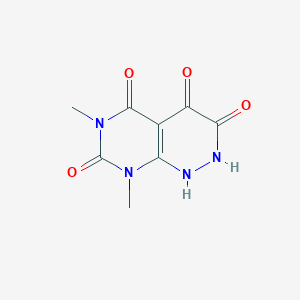
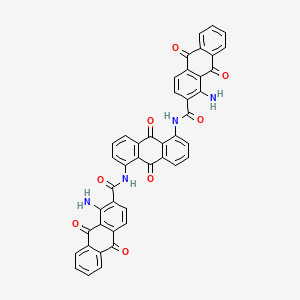
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
